molecular formula C11H13NO3 B195670 Ethyl 4-acetamidobenzoate CAS No. 5338-44-3

Ethyl 4-acetamidobenzoate

Cat. No. B195670
CAS RN: 5338-44-3
M. Wt: 207.23 g/mol
InChI Key: NHLOBHNRBWKNIO-UHFFFAOYSA-N
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Description

Ethyl 4-acetamidobenzoate, also known as N-Acetylbenzocaine or ethyl 4-acetylaminobenzoate, is a chemical compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 g/mol . This compound is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of Ethyl 4-acetamidobenzoate consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI representation of its structure is InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13) . The canonical SMILES representation is CCOC(=O)C1=CC=C(C=C1)NC(=O)C .


Physical And Chemical Properties Analysis

Ethyl 4-acetamidobenzoate has a molecular weight of 207.23 g/mol . The computed properties include an XLogP3 of 2.2 and a Hydrogen Bond Donor Count of 1 .

Scientific Research Applications

  • Hypolipidemic Activity : Compounds related to Ethyl 4-benzyloxybenzoate, a similar compound, have been synthesized and evaluated for potential hypolipidemic activity in rats. Some of these compounds exhibited favorable activity in lowering cholesterol and free fatty acid biosynthesis (Baggaley et al., 1977).

  • Anticoccidial Activity : Derivatives of Ethyl 4-acetamidobenzoate, such as 4-amino-2-ethoxybenzoic acid and related compounds, have shown significant anticoccidial activity. This indicates potential applications in the treatment of parasitic infections in animals (Rogers et al., 1964).

  • Electrochemical Nuclear Acetamidation : Ethyl 4-acetamidobenzoate has been reported as a product in the electrochemical nuclear acetamidation of aromatic compounds, showing its potential in chemical synthesis and modification processes (Sharma et al., 2008).

  • Environmental Behavior and Photocatalytic Profile : Ethyl 4-aminobenzoate, a compound structurally similar to Ethyl 4-acetamidobenzoate, is used in sunscreens and anesthetic ointments. Its environmental behavior, transformation products, and photocatalytic profile have been studied, providing insights into its environmental fate and potential for eco-friendly applications (Li et al., 2017).

  • Solubility and Pharmaceutical Implications : The aqueous solubility of compounds related to Ethyl 4-acetamidobenzoate has been studied, with implications for their use in pharmaceutical formulations (Grant et al., 1984).

  • Diuretic Activities : Ethyl 4-acetamidobenzoate derivatives have been synthesized and tested for saluretic and diuretic activities, showing potential for medical applications (Lee et al., 1984).

  • Metabolic Studies in Skin : The compound has been studied for its metabolism in skin, providing insights into its pharmacokinetics and potential dermal applications (Henrikus & Kampffmeyer, 1992).

  • Anti-Inflammatory Activity : Ethyl 4-acetamidobenzoate derivatives have been investigated for their potential anti-inflammatory properties, showcasing its relevance in developing new therapeutic agents (Wardaman, 2000).

Safety And Hazards

Ethyl 4-acetamidobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

ethyl 4-acetamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLOBHNRBWKNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277615
Record name Ethyl-4-acetamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-acetamidobenzoate

CAS RN

5338-44-3
Record name 5338-44-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28987
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5338-44-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl-4-acetamidobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-(acetamido)benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
B Henrikus, HG Kampffmeyer - Skin Pharmacology and Physiology, 1993 - karger.com
… Ethyl 4-acetamidobenzoate was synthesized ac cording to Kadaba [3], 4-acetamidohippuric acid was prepared by acetylation with acetic acid anhydride of the authentic 4-…
Number of citations: 5 karger.com
BM Sahoo, DS Rao, BK Banik… - Journal of the Indian …, 2018 - researchgate.net
… , microwave heating technology is used as the alternative energy sources to synthesize a series of chalcone derivatives by Claisen-Schmidt condensation of ethyl 4-acetamidobenzoate …
Number of citations: 0 www.researchgate.net
A Younis, G Awad - Egyptian Journal of Chemistry, 2020 - ejchem.journals.ekb.eg
… Herein, we report a facile sonochemical synthesis of Ethyl 4-acetamidobenzoate (2), N-(4-(hydrazinecarbonyl)phenyl)acetamide (3) 4-aminobenzohydrazide (4), 4-aminoN-(benzylidene…
Number of citations: 9 ejchem.journals.ekb.eg
SS Parmar, AK Gupta, TK Gupta, VI Stenberg - Journal of Pharmaceutical …, 1975 - Elsevier
… Ethyl 4-Acetamidobenzoate --In a conical flask containing water, 18.3 ml of concentrated hydrochloric acid and 35 g of ethyl 4-aminobenzoate (0.22 mole) were introduced with stirring. …
Number of citations: 42 www.sciencedirect.com
NR Hartman, JJ Mao, H Zhou, MT Boyne II… - Regulatory Toxicology …, 2014 - Elsevier
… ethyl 4-acetamidobenzoate … Ethyl 4-acetamidobenzoate (acetylbenzocaine) was obtained from Combi-Blocks (San Diego, CA). All other chemicals were obtained from commercial …
Number of citations: 25 www.sciencedirect.com
JE Gearienx, L Bauer, M Klein, B Levine - Journal of Pharmaceutical …, 1975 - Elsevier
… Ethyl 4-Acetamidobenzoate --In a conical flask containing water, 18.3 ml of concentrated hydrochloric acid and 35 g of ethyl 4-aminobenzoate (0.22 mole) were introduced with stirring. …
Number of citations: 1 www.sciencedirect.com
M Kashif, A Moreno-Herrera, JC Villalobos-Rocha… - Molecules, 2017 - mdpi.com
Chagas, or American trypanosomiasis, remains an important public health problem in developing countries. In the last decade, trans-sialidase has become a pharmacological target for …
Number of citations: 19 www.mdpi.com
ON Chupakhin, VN Charushin, HC Van der Plas - 2012 - books.google.com
Nucleophilic aromatic substitution in carbo-and heteroaromatic systems is a subject of considerable interest to chemists. This book uniquely addresses the systematic analysis of a vast …
Number of citations: 496 books.google.com
PM Mthembi - 2020 - scholar.ufs.ac.za
The street cocktail drug nyaope, commonly found in South Africa, is a mixture of low-grade heroin, cannabis products, antiretroviral drugs and other materials added as bulking agents. …
Number of citations: 2 scholar.ufs.ac.za
RA Naylor, A Williams - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… intramolecular attack step should also have a similar solvent effect because hydroxide-cat alysed hydrolysis of diethyl 4-acetamidophenylphosphonate and ethyl 4-acetamidobenzoate …
Number of citations: 5 pubs.rsc.org

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